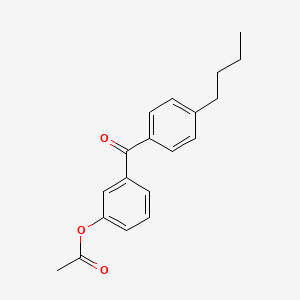

3-Acetoxy-4'-butylbenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-(4-butylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-3-4-6-15-9-11-16(12-10-15)19(21)17-7-5-8-18(13-17)22-14(2)20/h5,7-13H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEFBZOOUBBOBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641649 | |

| Record name | 3-(4-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-92-0 | |

| Record name | Methanone, [3-(acetyloxy)phenyl](4-butylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Photochemical Behavior of 3 Acetoxy 4 Butylbenzophenone

Photochemical Processes of Benzophenone (B1666685) Chromophores

The photoreactivity of benzophenone is governed by the nature of its electronic excited states and their subsequent decay pathways. Upon absorption of ultraviolet light, the molecule is promoted to an electronically excited state, initiating a series of rapid and efficient processes.

The electronic absorption spectrum of benzophenone in the ultraviolet region is characterized by two main types of transitions: n→π* and π→π*. wikipedia.org

n→π Transition: This transition involves the promotion of a non-bonding (n) electron from one of the lone pairs on the carbonyl oxygen to an anti-bonding π molecular orbital of the carbonyl group. This is typically the lowest energy transition, resulting in the first excited singlet state (S₁). edinst.comedinst.com The S₀ → S₁ transition is weak. researchgate.net

π→π Transition: This transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π orbital. This transition is of higher energy than the n→π* transition and results in a higher excited singlet state, such as the S₂ state. edinst.comedinst.com

The character of these excited states is fundamental to the subsequent photochemical behavior of the molecule. The S₁ state is described as ¹(n,π), while the S₂ state is ¹(π,π).

A hallmark of benzophenone photochemistry is its highly efficient intersystem crossing (ISC), a spin-forbidden process where the molecule transitions from a singlet excited state to a triplet excited state. edinst.com For benzophenone, the quantum yield for the formation of the lowest triplet state (T₁) is nearly 100%. edinst.com

Upon initial excitation to the S₁ (n,π) state, the molecule rapidly undergoes intersystem crossing to the triplet manifold. According to El-Sayed's rules, ISC is more efficient when it involves a change in molecular orbital type. nih.gov Therefore, the transition from the S₁ (n,π) state to a higher-lying T₂ (π,π) state is favored, followed by rapid internal conversion to the lowest triplet state, T₁ (n,π). nih.govacs.orgnih.gov This indirect S₁ → T₂ → T₁ mechanism is considered the prevalent pathway. nih.govuah.es The resulting T₁ state is a diradical, with two unpaired electrons having parallel spins, which accounts for its relatively long lifetime and high reactivity. researchgate.net

| Process | Initial State | Final State | Typical Timescale | Key Characteristics |

|---|---|---|---|---|

| Light Absorption | S₀ (Ground State) | S₁ (n,π) or S₂ (π,π) | Femtoseconds (fs) | Excitation by UV radiation (~350 nm). hilarispublisher.com |

| Internal Conversion | S₂ (π,π) | S₁ (n,π) | Sub-picoseconds (ps) | Rapid radiationless transition. bgsu.edu |

| Intersystem Crossing (ISC) | S₁ (n,π) | T₂ (π,π) | ~6.5 ps to ~10 ps acs.orgnih.gov | Highly efficient (~100% quantum yield), populates the reactive triplet state. edinst.com |

| T₂ (π,π) | T₁ (n,π) |

The triplet state of benzophenone, ³(n,π*), is a potent hydrogen atom abstractor. rsc.org The oxygen atom of the carbonyl group in this excited state exhibits radical-like character and can readily abstract a hydrogen atom from a suitable hydrogen-donor molecule (often the solvent, such as an alcohol). psu.eduacs.orgnih.gov This reaction is a key step in the photoreduction of benzophenones. The process is highly dependent on the availability and reactivity of the hydrogen donor.

The hydrogen abstraction process results in the formation of two radical species: a benzophenone ketyl radical and a radical derived from the hydrogen donor. psu.eduwikipedia.org The benzophenone ketyl radical (Ph₂Ċ-OH) is a key intermediate in these reactions. chempedia.info

Once formed, the ketyl radical can undergo several subsequent reactions. The most common pathway, especially in high concentrations, is the dimerization of two ketyl radicals to form a stable pinacol, specifically benzpinacol in the case of unsubstituted benzophenone. hilarispublisher.comyoutube.com This dimerization effectively couples the two reduced benzophenone molecules. The ketyl radical is also highly reactive towards oxygen. wikipedia.org

The presence of substituents on the aromatic rings of benzophenone can significantly alter its photochemical properties. nih.govresearchgate.net The specific effects of the 3-acetoxy and 4'-butyl groups in 3-Acetoxy-4'-butylbenzophenone can be inferred from the general principles of substituent effects.

Butyl Group (4'-position): Alkyl groups are generally considered weak electron-donating groups through an inductive effect. Their impact on the electronic transitions (n→π* and π→π*) is typically modest. The primary influence of the butyl group would be on the physical properties and potentially the reactivity of the resulting ketyl radical due to steric and electronic factors.

Research on various substituted benzophenones indicates that both electron-donating and electron-withdrawing groups can cause a bathochromic (red) shift in the maximum absorption wavelength (λmax). mdpi.com The substituents ultimately modulate the energy levels of the excited states and the reaction enthalpies, which in turn affects the rates of photoreduction. nih.gov

| Substituent Type | Position | Potential Effect on Electronic Transitions | Potential Effect on Photoreactivity |

|---|---|---|---|

| Electron-Donating (e.g., Alkyl, Methoxy) | para (4 or 4') | Can cause a red shift in π→π* transitions. researchgate.netmdpi.com | May increase or decrease photoreduction rates depending on ketyl radical stability. nih.govresearchgate.net |

| Electron-Withdrawing (e.g., Trifluoromethyl) | meta or para | Can influence n→π* and π→π* energy levels. | Significantly affects photoreduction kinetics and activation energy. nih.gov |

| Hydroxy/Acetoxy | ortho, meta, para | Can introduce new charge-transfer character to transitions; affects λmax. researchgate.netmdpi.comacs.org | Can alter the mechanism, potentially favoring intramolecular processes or changing ketyl radical stability. nih.gov |

Excitation of the benzophenone to its S₁ state, followed by efficient intersystem crossing to the T₁ triplet state. youtube.com

The triplet-state benzophenone abstracts a hydrogen atom from the donor (e.g., isopropyl alcohol), forming a benzophenone ketyl radical and an alcohol-derived radical (e.g., (CH₃)₂ĊOH). youtube.comresearchgate.net

A second molecule of ground-state benzophenone can then be reduced by the alcohol-derived radical, forming another ketyl radical and a ketone (e.g., acetone). bgsu.edu

Two benzophenone ketyl radicals combine to form the final, stable product, a substituted benzpinacol. researchgate.netresearchgate.net

For this compound, the final product of photoreduction under these conditions would be the corresponding substituted benzpinacol, 1,2-bis(4-butylphenyl)-1,2-bis(3-acetoxyphenyl)ethane-1,2-diol. The efficiency and rate of this process would be modulated by the electronic effects of the acetoxy and butyl substituents as described previously. nih.gov

Photoinduced Hydrogen Abstraction Mechanisms

Thermal Reaction Mechanisms

In the absence of specific studies on this compound, the thermal behavior of analogous phenolic esters suggests potential reaction pathways.

Carbon-Carbon and Carbon-Oxygen Bond Transformations

One of the most well-documented thermal reactions for phenolic esters is the Fries rearrangement. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This reaction typically involves the intramolecular migration of an acyl group from the phenolic oxygen to the aromatic ring, leading to the formation of ortho- and para-hydroxyaryl ketones. The reaction is catalyzed by Lewis acids, and the regioselectivity (ortho vs. para substitution) can often be controlled by reaction conditions such as temperature and solvent. wikipedia.orgorganic-chemistry.org For this compound, a thermal Fries rearrangement would be expected to yield derivatives of hydroxy-butylbenzophenone. The mechanism is widely believed to proceed through the formation of an acylium carbocation intermediate following the coordination of a Lewis acid to the carbonyl oxygen of the ester. wikipedia.org

Acyl Group Migration and Hydrolysis Mechanisms

In addition to rearrangement, phenolic esters can undergo hydrolysis, particularly in the presence of acid or base catalysts, to yield the corresponding phenol (B47542) and carboxylic acid. The kinetics of hydrolysis for substituted acetoxy-arenes are known to be influenced by the electronic nature of the substituents on the aromatic ring. nih.gov For this compound, hydrolysis would result in the formation of 3-hydroxy-4'-butylbenzophenone and acetic acid.

Acyl group migration, distinct from the Fries rearrangement, can also occur, particularly in poly-hydroxylated systems, though it is less commonly discussed for simple mono-acetoxy compounds in the absence of neighboring hydroxyl groups. nih.gov

Solvent Effects on Reaction Pathways and Quantum Yields

The solvent environment is a critical factor in photochemical reactions, influencing the efficiency (quantum yield) and the nature of the reaction pathways. nih.govamanote.comresearchgate.net For benzophenone and its derivatives, solvents can affect the energies of the excited states (n,π* and π,π* states) and the rates of intersystem crossing to the triplet state, which is often the reactive species.

While specific data for this compound is unavailable, studies on other acetoxy-substituted compounds have shown that photolysis can lead to a variety of products. nih.gov A photochemical variant of the Fries rearrangement, the photo-Fries rearrangement, is a known process for phenolic esters. wikipedia.orgslideshare.netslideshare.net This reaction proceeds through a radical mechanism upon absorption of UV light and can also yield ortho- and para-hydroxyaryl ketones. wikipedia.orgslideshare.net The quantum yield of the photo-Fries rearrangement is often low, and the process can be competitive with other photochemical pathways such as photo-hydrolysis. wikipedia.orgnih.gov

The polarity of the solvent can influence the relative quantum yields of these competing pathways. For instance, polar protic solvents might favor hydrolysis, while non-polar solvents could favor rearrangement products. However, without specific experimental data for this compound, any discussion of solvent effects on its photochemical behavior remains speculative.

Spectroscopic Characterization and Structural Elucidation of 3 Acetoxy 4 Butylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy: Awaiting Data

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. However, without experimental or high-quality predicted spectra for 3-Acetoxy-4'-butylbenzophenone, a detailed analysis is not possible.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would provide crucial information about the number of different types of protons and their neighboring environments within the molecule. For this compound, one would anticipate distinct signals for the aromatic protons on both phenyl rings, the protons of the butyl group, and the methyl protons of the acetoxy group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would be key to confirming the structure. For instance, the tert-butyl group would likely appear as a singlet integrating to nine protons, while the aromatic protons would exhibit complex splitting patterns depending on their substitution.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. Key expected signals would include those for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the butyl and acetoxy groups. The chemical shifts of these carbons are indicative of their electronic environment. reddit.com

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Advanced 2D NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C signals and establishing connectivity within the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons, particularly within the aromatic rings and the butyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. nmrdb.org

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is critical for identifying quaternary carbons and piecing together the entire molecular structure by connecting different fragments. nmrdb.org

Without the actual spectral data, the application of these powerful techniques to this compound remains a theoretical exercise.

Infrared (IR) Spectroscopy: Vibrational Mode Assignments and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| C=O (Ketone) | ~1650-1680 | Stretching |

| C=O (Ester) | ~1760-1770 | Stretching |

| C-O (Ester) | ~1000-1300 | Stretching |

| Aromatic C=C | ~1450-1600 | Stretching |

| Aromatic C-H | ~3000-3100 (stretching), ~690-900 (bending) | Stretching and Bending |

| Aliphatic C-H | ~2850-2960 | Stretching |

The precise positions of these bands would provide evidence for the presence of the benzophenone (B1666685) core and the acetoxy and butyl substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores.

Chromophore Analysis and Substituent Effects on Absorption

The primary chromophore in this compound is the benzophenone moiety. The conjugated system of the two phenyl rings and the carbonyl group is responsible for strong UV absorption. The presence of the acetoxy and butyl substituents on the phenyl rings would be expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted benzophenone. The acetoxy group, being an auxochrome, could lead to a bathochromic (red) or hypsochromic (blue) shift depending on its position and electronic interaction with the benzophenone system. Similarly, the alkyl butyl group can have a small effect on the absorption spectrum. A detailed analysis would involve comparing the experimental spectrum to that of benzophenone and related derivatives to quantify these substituent effects.

Mass Spectrometry (MS): Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound, this analysis would be critical.

The molecular ion peak (M+) would provide the exact molecular weight of the compound. This peak arises from the removal of a single electron from the molecule, and its mass-to-charge ratio (m/z) corresponds to the molecular mass of the most abundant isotopes of the constituent atoms. chemguide.co.uklibretexts.org

The fragmentation pattern offers a molecular fingerprint, revealing the connectivity of atoms within the molecule. Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments and neutral species. The analysis of these fragment ions provides valuable structural information. For ketones, characteristic fragmentation patterns include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement for compounds with sufficiently long alkyl chains. libretexts.orgmsu.edulibretexts.org In the case of this compound, one would anticipate specific fragmentation pathways related to the acetoxy and butyl groups, as well as the benzophenone core.

A hypothetical fragmentation analysis would involve identifying key fragment ions and the corresponding neutral losses. A data table, such as the one below, would typically be generated from the mass spectrum.

Hypothetical Mass Spectrometry Data for this compound:

| m/z Value | Possible Fragment Ion | Neutral Loss |

| [Expected M+] | [C19H20O3]+• | - |

| [M - 43]+ | [C17H17O2]+ | CH3CO• (acetyl radical) |

| [M - 57]+ | [C15H15O3]+ | •C4H9 (butyl radical) |

| [Expected base peak] | [C7H5O]+ | C12H15O2• |

Note: This table is purely illustrative and not based on experimental data.

Advanced Spectroscopic Methods (e.g., Time-Resolved Spectroscopy, Fluorescence Spectroscopy)

To probe the excited-state dynamics and photophysical properties of this compound, advanced spectroscopic techniques such as time-resolved and fluorescence spectroscopy would be indispensable.

Time-Resolved Spectroscopy allows for the study of transient species and fast chemical processes that occur upon photoexcitation. wikipedia.org For benzophenone and its derivatives, techniques like time-resolved transient absorption spectroscopy can be used to investigate the formation and decay of singlet and triplet excited states. acs.orgnih.govbgsu.eduedinst.com This would provide insights into processes like intersystem crossing, which is a characteristic feature of benzophenone photochemistry. bgsu.edu

Fluorescence Spectroscopy measures the emission of light from a molecule after it has absorbed light. While benzophenone itself is weakly fluorescent at room temperature due to efficient intersystem crossing to the triplet state, substitutions on the aromatic rings can influence its fluorescence properties. researchgate.netresearchgate.net Studying the fluorescence spectrum of this compound would provide information about its lowest singlet excited state (S1) and the factors influencing its radiative and non-radiative decay pathways.

Research findings from these studies would typically be presented in data tables summarizing key photophysical parameters.

Hypothetical Photophysical Data for this compound:

| Parameter | Value | Technique |

| Absorption Maximum (λabs) | [e.g., ~254, ~340 nm] | UV-Vis Spectroscopy |

| Emission Maximum (λem) | [e.g., ~450 nm] | Fluorescence Spectroscopy |

| Fluorescence Quantum Yield (Φf) | [e.g., <0.01] | Fluorescence Spectroscopy |

| Triplet State Lifetime (τT) | [e.g., in microseconds] | Time-Resolved Spectroscopy |

Note: This table is purely illustrative and not based on experimental data.

Multivariate Spectroscopic Analysis for Complex System Characterization

In instances where this compound is part of a complex mixture, multivariate spectroscopic analysis would be a powerful tool for its identification and quantification. Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied to spectroscopic data (e.g., from IR, Raman, or UV-Vis spectroscopy) to resolve overlapping signals and extract meaningful chemical information. diva-portal.org This approach is particularly useful in fields like flavor analysis and metabolomics for identifying specific compounds within a complex matrix. researchgate.net

For example, if analyzing a series of samples containing varying concentrations of this compound and other components, multivariate analysis could be used to build a predictive model to determine the concentration of the target compound from the spectroscopic data.

Computational Chemistry and Theoretical Investigations of 3 Acetoxy 4 Butylbenzophenone

Quantum Mechanical Studies (e.g., Density Functional Theory - DFT)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone of modern chemical research. openaccessjournals.comyoutube.com DFT offers a balance between computational cost and accuracy, making it well-suited for studying medium-sized organic molecules like 3-Acetoxy-4'-butylbenzophenone. wikipedia.org These methods are used to explore the molecule's geometry, spectroscopic properties, and electronic structure.

Geometrical Parameter Optimization and Molecular Conformation Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. scialert.netijacskros.com

The benzophenone (B1666685) core is not planar; the two phenyl rings are twisted out of the plane of the carbonyl group to minimize steric hindrance. The butyl group and the acetoxy group also have multiple rotational conformations. A thorough conformational analysis would involve systematically rotating the key single bonds (e.g., the C-C bonds of the butyl chain and the C-O bond of the acetoxy group) to identify all low-energy conformers. nih.gov The results of such an analysis would reveal the most likely shapes the molecule adopts in different environments.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C=O | 1.245 | |

| C-C (carbonyl-phenyl) | 1.490 | |

| C-O (acetoxy) | 1.360 | |

| C-C (aromatic) | 1.390 - 1.410 | |

| Bond Angles (°) | ||

| Phenyl-C-Phenyl | 122.0 | |

| O=C-C | 120.5 | |

| Dihedral Angles (°) | ||

| Phenyl-C-C=O | 30.0 / -30.0 |

Prediction of Spectroscopic Data (NMR, IR, UV-Vis)

Once the geometry is optimized, computational methods can predict various spectroscopic data. researchgate.net These predictions are crucial for interpreting experimental spectra and confirming the molecule's structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These calculated shifts, when compared to experimental data, can help in the complete assignment of all proton and carbon signals, especially for complex aromatic systems. units.it

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. mdpi.com By analyzing the vibrational modes, specific peaks can be assigned to functional groups, such as the carbonyl (C=O) stretch of the ketone and ester, the C-O stretches of the acetoxy group, and the various C-H and C-C vibrations of the aromatic rings and the butyl chain.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). scialert.netmdpi.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π→π* and n→π* transitions for benzophenones. researchgate.net The substituents (acetoxy and butyl groups) can influence the energy of these transitions, causing shifts in the absorption bands compared to unsubstituted benzophenone.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value |

| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic H: 7.2-8.0, Butyl H: 0.9-2.7, Acetoxy CH₃: 2.3 |

| ¹³C NMR | Chemical Shift (δ, ppm) | C=O: 195.0, Aromatic C: 128-140, Butyl C: 14-35, Acetoxy C: 21, 169 |

| IR | Vibrational Frequency (cm⁻¹) | C=O (ketone): ~1665, C=O (ester): ~1765, C-O: ~1200 |

| UV-Vis | λmax (nm) | ~260 (π→π), ~340 (n→π) |

Note: This data is illustrative and based on typical spectroscopic values for substituted benzophenones. The exact values would depend on the specific computational method and solvent model used.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Charge Distribution)

Understanding the electronic structure of a molecule is key to predicting its reactivity. iaea.org Frontier Molecular Orbital (FMO) theory is a powerful tool for this purpose, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

HOMO-LUMO Analysis: The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. ijacskros.com A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, the HOMO is expected to be localized primarily on the phenyl ring bearing the electron-donating acetoxy group, while the LUMO is likely to be centered on the carbonyl group and the adjacent phenyl rings.

Charge Distribution and Molecular Electrostatic Potential (MEP): The distribution of electron density in the molecule can be visualized through a Molecular Electrostatic Potential (MEP) map. researchgate.netresearchgate.net The MEP shows the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the oxygen atoms of the carbonyl and acetoxy groups would be regions of high negative potential, making them susceptible to electrophilic attack. The aromatic protons and the carbonyl carbon would be regions of positive potential. rsc.org

Table 3: Hypothetical Electronic Properties of this compound

| Property | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are representative estimates for a molecule of this type and would vary with the computational method.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanism of chemical reactions involving this compound. nih.gov This involves identifying the transition state structures, which are the energy maxima along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility of a proposed reaction pathway can be assessed. For example, one could model the hydrolysis of the acetoxy group or photochemical reactions initiated by the excitation of the benzophenone chromophore.

Molecular Modeling and Simulation of Intramolecular and Intermolecular Interactions

While quantum mechanics provides detailed electronic information, molecular mechanics and molecular dynamics (MD) simulations are better suited for studying the behavior of larger systems or for longer timescales. These methods can be used to explore the conformational landscape of this compound and its interactions with other molecules, such as solvents or biological macromolecules. MD simulations can reveal how the molecule moves and flexes over time and can be used to calculate properties like the average conformation and the strength of intermolecular interactions, such as hydrogen bonding or van der Waals forces.

In Silico Approaches for Exploring Structure-Property Relationships

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aim to correlate the chemical structure of a molecule with its biological activity or physical properties. iaea.org For a series of related benzophenone derivatives, these models can be developed to predict properties like toxicity, photoreactivity, or solubility based on calculated molecular descriptors. These descriptors can include electronic properties (like HOMO/LUMO energies), steric parameters, and lipophilicity. Such studies are valuable in fields like drug discovery and materials science for screening large numbers of compounds and prioritizing those with the most promising characteristics. wikipedia.org

Applications of 3 Acetoxy 4 Butylbenzophenone in Organic Synthesis and Advanced Materials Science

Role as a Synthetic Building Block

The reactivity of the acetoxy and ketone moieties, combined with the lipophilic butyl group, allows 3-acetoxy-4'-butylbenzophenone to serve as a versatile precursor in the synthesis of more complex molecules.

The this compound molecule is an excellent starting point for creating a diverse range of functionalized benzophenone (B1666685) derivatives. The acetoxy group can be readily hydrolyzed under basic or acidic conditions to yield the corresponding 3-hydroxy-4'-butylbenzophenone. This phenolic hydroxyl group can then be used for a variety of subsequent chemical transformations.

For instance, the hydroxyl group can be alkylated or acylated to introduce new functional groups, or it can be used as a nucleophile in reactions like the Williamson ether synthesis. A related strategy has been demonstrated in the solid-phase synthesis of 4-acetoxy-3-phenylbenzaldehyde derivatives, where the acetoxy group protects a phenolic hydroxyl during initial reaction steps nih.gov. After deprotection, the resulting hydroxyl group can participate in further reactions, highlighting a common synthetic utility for the acetoxy functionality.

The core benzophenone structure itself can be modified. The ketone's carbonyl group is susceptible to nucleophilic attack, allowing for the creation of tertiary alcohols via Grignard or organolithium reagents. It can also be reduced to a secondary alcohol or converted to an imine, opening pathways to entirely new classes of compounds. General methods for creating diverse benzophenone derivatives often start from simpler precursors and build complexity through reactions like Friedel-Crafts acylation researchgate.netsemanticscholar.org. However, starting with a pre-functionalized scaffold like this compound offers a more direct route to specific, highly substituted targets.

Combinatorial chemistry aims to rapidly generate large libraries of structurally related compounds for high-throughput screening in drug discovery stanford.edu. The benzophenone scaffold is a proven and valuable core structure for such libraries. A notable example is the construction of a 1,4-benzodiazepine (B1214927) library, which utilized 2-aminobenzophenones as a key starting component researchgate.net. This demonstrates the utility of the benzophenone framework in building libraries of biologically relevant molecules.

The this compound scaffold is well-suited for this purpose. The "R-groups"—the acetoxy and butyl groups—provide points for diversification. The butyl group enhances lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets in biological targets numberanalytics.com. The acetoxy group can be removed to reveal a hydroxyl group, which can then be derivatized with a wide array of building blocks, further expanding the library's diversity.

In the context of lead compound synthesis, the benzophenone motif is found in numerous molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties nih.gov. The structural features of this compound—a hydrogen bond acceptor (ketone), a potential hydrogen bond donor (the hydrolyzed hydroxyl group), and a hydrophobic region (the butyl-substituted phenyl ring)—make it an attractive scaffold for designing new therapeutic agents numberanalytics.com. By systematically modifying these features, chemists can explore structure-activity relationships (SAR) to optimize binding affinity and selectivity for a specific biological target numberanalytics.comnih.gov.

Applications in Materials Science and Polymer Chemistry

The photophysical properties and structural features of this compound make it a candidate for use in advanced functional materials, particularly in polymers and crystalline frameworks.

Benzophenone and its derivatives are among the most widely used classes of organic ultraviolet (UV) absorbers in polymer systems uvabsorber.com. Their primary function is to protect materials like plastics, coatings, and adhesives from the damaging effects of UV radiation, which can cause discoloration, cracking, and loss of mechanical properties uvabsorber.com.

The mechanism of action involves the benzophenone molecule absorbing harmful UV radiation, primarily in the 290–350 nm range. Upon absorption, the molecule is promoted to an excited electronic state. It then rapidly dissipates this energy through non-radiative pathways, converting it into harmless vibrational energy (heat) before it can initiate photodegradation of the polymer matrix uvabsorber.comnih.gov. The presence of a hydroxyl group ortho to the carbonyl (as would be the case after hydrolysis of this compound) is known to facilitate an excited-state intramolecular proton transfer (ESIPT) mechanism, which is a particularly efficient and photochemically stable energy dissipation pathway.

The 4'-butyl group on this compound serves a critical secondary function: it acts as a plasticizer and enhances the compound's compatibility and solubility within non-polar polymer matrices such as polyolefins and PVC. This improved miscibility prevents the UV absorber from migrating to the surface or "blooming," ensuring long-term, homogenous protection throughout the material uvabsorber.com.

| Compound | λmax (nm) | Notes |

|---|---|---|

| Benzophenone (BP) | ~250 | Parent compound. researchgate.net |

| Acetophenone | ~244 | Represents a single aromatic ketone. researchgate.netnist.gov |

| 2-Hydroxy-4-methoxybenzophenone | ~288, ~325 | Common UV absorber (BP-3), shows red-shifted absorption due to hydroxyl group. nih.gov |

| 2,2',4,4'-Tetrahydroxybenzophenone | ~295 | UV absorber (BP-2) with multiple hydroxyl groups. nih.gov |

| 4-Hydroxybenzophenone | ~295 | Substitution with hydroxyl and ester groups shifts the absorption maximum. researchgate.net |

Covalent Organic Frameworks (COFs) are a class of crystalline, porous materials constructed from organic building blocks linked by strong covalent bonds tcichemicals.com. Their high surface area, tunable porosity, and structural regularity make them promising for applications in gas storage, catalysis, and sensing.

Recent research has demonstrated that benzophenone and other aryl ketone derivatives can be incorporated as functional building blocks, or "linkers," in the synthesis of COFs rsc.orgnih.govnih.gov. For example, benzophenone-based polymers and COFs have been developed for photocatalytic applications. These materials can accelerate charge carrier separation and intersystem crossing, which are crucial for efficient photochemical processes like molecular oxygen activation acs.orgnih.gov.

One strategy involves using N-aryl benzophenone imines, which react with aldehydes in a formal transimination reaction to yield high-quality, crystalline imine-linked COFs rsc.orgnih.gov. While this compound itself is not a typical linker due to having only one reactive ketone site for standard polymerization, it can be functionalized to become a difunctional or trifunctional monomer. For instance, additional reactive groups (e.g., aldehydes, amines, boronic acids) could be chemically added to its structure. The benzophenone core within the COF structure can impart desirable photophysical properties to the final material acs.orgnih.gov. The incorporation of such ketone-containing linkers is a strategy to enhance the photocatalytic activity and photostability of the resulting COF nih.gov.

| Linker Functional Group | Bond Formed | Example Monomers | Reference |

|---|---|---|---|

| Aldehyde + Amine | Imine (C=N) | Terephthalaldehyde, 1,3,5-Triformylbenzene | tcichemicals.com |

| Aldehyde + Hydrazide | Hydrazone | Aromatic aldehydes and hydrazides | tcichemicals.com |

| Boronic Acid | Boroxine / Boronate Ester | 1,4-Benzenediboronic acid | tcichemicals.com |

| Benzophenone Imine + Aldehyde | Imine (via transimination) | N-aryl benzophenone imines, Triformylphloroglucinol | rsc.orgnih.gov |

| Aryl Ketone + Aldehyde | Imine | Truxenone, Terephthalaldehyde | nih.gov |

Chemical Probes and Ligand Design (focused on the chemical scaffold and molecular interactions)

The benzophenone scaffold is a powerful tool in chemical biology and medicinal chemistry, particularly for designing photoaffinity probes and therapeutic ligands.

The key feature of the benzophenone moiety is its ability to form a reactive triplet state upon irradiation with UV light (typically ~350 nm). This excited state can abstract a hydrogen atom from a nearby C-H bond, resulting in the formation of a covalent bond between the benzophenone and the interacting molecule. This property is exploited in photoaffinity labeling to identify and map the binding sites of ligands within biological macromolecules like receptors and enzymes nih.gov. For example, benzophenone-containing analogs of the hormone calcitonin have been synthesized to covalently label the calcitonin receptor, helping to elucidate hormone-receptor interactions nih.gov. The this compound scaffold could be incorporated into a known ligand to create such a photoreactive probe.

In ligand design, the benzophenone core serves as a rigid scaffold that can be decorated with various functional groups to optimize interactions with a biological target. The 4'-butyl group provides a substantial hydrophobic moiety capable of engaging with non-polar pockets in a protein's binding site. The 3-acetoxy group, upon hydrolysis to a hydroxyl, can act as a critical hydrogen bond donor and/or acceptor. This combination of hydrophobic and hydrogen-bonding features is common in many potent enzyme inhibitors and receptor ligands researchgate.netmdpi.comnih.gov. The benzophenone scaffold itself has been the basis for designing inhibitors of targets ranging from p38α kinase to enoyl-ACP reductase, demonstrating its broad applicability in medicinal chemistry nih.govresearchgate.net.

Structure Reactivity and Structure Function Correlations of 3 Acetoxy 4 Butylbenzophenone and Analogues

Impact of Acetoxy Substitution Position on Electronic and Steric Properties

The position of the acetoxy group on the benzophenone (B1666685) ring system profoundly influences the molecule's electronic and steric landscape. The acetoxy group, being an electron-withdrawing group through its carbonyl moiety and an electron-donating group through the ether-like oxygen, can exert both inductive and resonance effects. The relative strength of these effects depends on its position (ortho, meta, or para) relative to the benzophenone carbonyl group.

When positioned at the meta-position, as in 3-Acetoxy-4'-butylbenzophenone, the acetoxy group primarily exerts an inductive electron-withdrawing effect, which can influence the reactivity of the aromatic ring and the central carbonyl group. This is in contrast to ortho and para positions where resonance effects would be more pronounced. scialert.net

Influence of Butyl Group Stereochemistry and Conformation on Molecular Interactions

The butyl group at the 4'-position, while seemingly a simple alkyl chain, can adopt various conformations, and its stereochemistry (in the case of chiral butyl analogues) can have a significant impact on molecular interactions. The flexibility of the n-butyl group allows it to orient itself in space to optimize interactions with its environment. This conformational freedom can be a determining factor in how the molecule binds to a receptor or fits into a crystal lattice.

While n-butyl itself is not chiral, the principles of stereochemistry become critical if branched isomers like sec-butyl or isobutyl were considered. The spatial arrangement of atoms in a chiral center would introduce another layer of specificity to its interactions, potentially leading to enantioselective binding or reactivity.

Comparative Analysis with Positional Isomers (e.g., 2-acetoxy-4'-butylbenzophenone, 4-acetoxy-4'-butylbenzophenone)

A comparative analysis of this compound with its positional isomers, 2-acetoxy- and 4-acetoxy-4'-butylbenzophenone, highlights the critical role of substituent placement.

2-Acetoxy-4'-butylbenzophenone : The ortho-acetoxy group introduces significant steric hindrance around the benzophenone carbonyl. This can lead to a twisted conformation where the acetoxy-substituted phenyl ring is rotated out of the plane of the carbonyl group. youtube.com This twisting can disrupt π-conjugation, leading to changes in the UV-visible absorption spectrum and photochemical behavior. scribd.com For instance, ortho-substituted benzophenones are known to exhibit different photochemical reaction pathways compared to their meta and para counterparts. msu.edu

4-Acetoxy-4'-butylbenzophenone : In this para-isomer, the acetoxy group is positioned to exert its maximum resonance effect on the benzophenone system. This can significantly alter the electron density distribution across the molecule, impacting the energy of the molecular orbitals and, consequently, its photophysical properties. scialert.net The para-position also presents the least steric hindrance to the benzophenone carbonyl, allowing for a more planar conformation compared to the ortho-isomer.

Table 1: Predicted Effects of Acetoxy Group Position on Benzophenone Properties

| Property | 2-Acetoxy (ortho) | 3-Acetoxy (meta) | 4-Acetoxy (para) |

|---|---|---|---|

| Electronic Effect | Strong inductive and resonance effects, potentially disrupted by steric twisting. | Primarily inductive electron-withdrawing effect. | Strong inductive and resonance effects. |

| Steric Hindrance | High, can force the phenyl ring out of planarity. youtube.com | Moderate. | Low. |

| UV Absorption | May absorb in the UVA region due to altered electronic structure. scribd.com | Absorption characteristics influenced by inductive effects. | Absorption characteristics influenced by strong resonance effects. |

| Reactivity | Photochemistry can be dominated by intramolecular reactions due to proximity to the carbonyl group. msu.edu | Reactivity influenced by the electron-withdrawing nature of the substituent. | Reactivity influenced by the strong electronic perturbation of the para-substituent. |

Systematic Studies of Substituent Effects on Reactivity and Photochemistry

Systematic studies on substituted benzophenones have revealed clear trends in how different functional groups affect their reactivity and photochemical behavior. The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—and its position on the aromatic ring are key determinants. techscience.com

Electron-donating groups generally increase the electron density in the aromatic ring, which can affect the energy of the n→π* and π→π* electronic transitions that are fundamental to the photochemistry of benzophenones. mdpi.com Conversely, electron-withdrawing groups decrease the electron density. These electronic perturbations can influence the rates and quantum yields of photochemical processes such as intersystem crossing and photoreduction. msu.edu

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-acetoxy-4'-butylbenzophenone |

| 4-acetoxy-4'-butylbenzophenone |

| Benzophenone |

| sec-butyl |

Future Research Perspectives and Methodological Advancements

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of benzophenones often relies on classical methods such as the Friedel-Crafts acylation. oregonstate.edu This method typically involves the reaction of a benzoyl chloride derivative with a substituted benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride. oregonstate.edu While effective, these routes can generate significant waste and utilize harsh reagents.

Future research is increasingly focused on developing more sustainable and efficient synthetic strategies. A key area of exploration is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach offers a "greener" alternative by coupling a substituted phenyl boronic acid with an anhydride (B1165640) or another suitable partner, often under milder conditions and with higher functional group tolerance. oregonstate.edu Another avenue involves the oxidation of diarylmethanols, which can be synthesized via Grignard reactions between a phenylmagnesium reagent and a benzaldehyde (B42025) derivative. oregonstate.edu

The development of novel catalytic systems is paramount. This includes exploring earth-abundant metal catalysts or even metal-free reaction conditions to further improve the environmental footprint of the synthesis. The goal is to devise routes that are not only high-yielding but also atom-economical and minimize the use of hazardous substances, aligning with the principles of green chemistry.

Table 1: Comparison of Synthetic Routes for Benzophenone (B1666685) Derivatives

| Synthetic Route | Description | Potential Advantages for Future Research | References |

|---|---|---|---|

| Friedel-Crafts Acylation | Reaction of a benzoyl chloride with an aromatic compound using a Lewis acid catalyst (e.g., AlCl₃). | Well-established, high yields for certain substrates. | oregonstate.edu |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a boronic acid with an organohalide or anhydride. | Milder reaction conditions, greater functional group tolerance, considered a "greener" alternative. | oregonstate.edu |

| Grignard Reaction & Oxidation | Reaction of a Grignard reagent (e.g., phenylmagnesium bromide) with a benzaldehyde, followed by oxidation of the resulting secondary alcohol. | Versatile for creating diverse substitution patterns. | oregonstate.edu |

| Photochemical Reduction | UV irradiation of a benzophenone in a suitable solvent to produce a benzopinacol. | Useful for studying photochemical properties and creating specific dimeric structures. | oregonstate.edu |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Table 2: Applications of AI/ML in Chemical Compound Development

| AI/ML Technique | Application | Potential Impact on Benzophenone Research | References |

|---|---|---|---|

| Generative AI Models | De novo design of molecules with specific properties. | Creation of novel benzophenone derivatives with optimized characteristics for OLEDs or as photoinitiators. | oxfordglobal.comresearchgate.net |

| Predictive Modeling | Forecasting reaction outcomes, yields, and compound properties (e.g., binding affinity, toxicity). | Prioritizing synthetic targets and accelerating the discovery pipeline. | specialchem.comnih.gov |

| Lab-in-the-Loop Systems | Integration of AI-based design with automated synthesis and high-throughput screening. | Rapid iterative optimization of compound properties. | medium.com |

| Structure-Based Design | Using models like AlphaFold to design molecules that interact with specific biological targets. | Although outside direct clinical use, it can inform the design of probes for basic research. | oxfordglobal.com |

Development of Advanced In Situ Spectroscopic and Analytical Techniques

To fully understand and optimize the synthesis and performance of 3-Acetoxy-4'-butylbenzophenone, it is crucial to study the compound and its reactions under real-time, operational conditions. Advanced in situ and operando spectroscopic techniques provide a window into these dynamic processes, allowing for the identification of transient intermediates and the elucidation of reaction mechanisms. osti.govaspbs.com

Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the progress of a synthesis, tracking the consumption of reactants and the formation of products in real time. oregonstate.eduaspbs.com For studying photochemical processes, time-resolved spectroscopy is invaluable for observing the formation and decay of excited states and transient species. osti.gov

Advanced NMR techniques, including two-dimensional (2D) NMR, are essential for unambiguous structural characterization of the final compound and any intermediates or byproducts. mdpi.com Furthermore, the use of synchrotron-based methods like in situ X-ray absorption spectroscopy can provide detailed information about the electronic structure and local coordination environment of atoms within the molecule, especially if it is used in catalytic or materials science applications. osti.gov The integration of these advanced analytical methods will provide unprecedented insight into the behavior of this compound from its synthesis to its application.

Table 3: Advanced In Situ and Analytical Techniques

| Technique | Information Provided | Relevance to this compound | References |

|---|---|---|---|

| In Situ FTIR/Raman Spectroscopy | Real-time monitoring of functional group changes during a reaction. | Elucidating reaction mechanisms and optimizing synthesis conditions. | oregonstate.eduaspbs.com |

| Time-Resolved Spectroscopy | Characterization of transient species and excited states in photochemical reactions. | Understanding the photophysics and potential applications in photochemistry. | osti.gov |

| 2D NMR Spectroscopy | Detailed structural elucidation and unambiguous assignment of atomic connectivity. | Confirming the precise structure of the synthesized compound and any isomers. | mdpi.com |

| In Situ X-ray Absorption Spectroscopy | Provides information on electronic states and local atomic structure under reaction conditions. | Characterizing the compound's role in catalytic processes or within a material matrix. | osti.gov |

Expanding Non-Clinical Applications in Emerging Fields

While benzophenones have established roles, future research will likely expand their application into new and emerging non-clinical fields. The unique structure of this compound, with its ketone chromophore and substituted aromatic rings, makes it a candidate for various advanced applications.

One of the most promising areas is in materials science, specifically in the development of organic light-emitting diodes (OLEDs). researchgate.net Benzophenone derivatives can serve as host materials or as phosphorescent emitters due to their ability to facilitate intersystem crossing. researchgate.net The specific substituents on the benzophenone core can be tuned to achieve desired electronic and photophysical properties, such as emission color and efficiency, for next-generation displays and lighting.

Furthermore, the role of benzophenones as photoinitiators in polymerization reactions is well-known. taylorandfrancis.com Research could focus on tailoring the structure of this compound to enhance its efficiency in curing processes for coatings, adhesives, and 3D printing resins. Other potential applications include their use as building blocks for novel polymers with specific optical or thermal properties, or as molecular probes in chemical biology to study protein-ligand interactions through photo-crosslinking, leveraging their photochemical reactivity.

Table 4: Potential Non-Clinical Applications

| Field | Specific Application | Role of Benzophenone Derivative | References |

|---|---|---|---|

| Materials Science (OLEDs) | Host materials or emitters in Organic Light-Emitting Diodes. | The benzophenone core can act as a phosphor with high intersystem crossing efficiency, crucial for TADF emitters. | researchgate.net |

| Polymer Chemistry | Photoinitiators for radical polymerization. | Upon UV absorption, generates radicals that initiate the polymerization of monomers for coatings, inks, and 3D printing. | taylorandfrancis.com |

| Advanced Materials | Building blocks for specialty polymers. | The rigid benzophenone structure can impart desirable thermal and mechanical properties to new materials. | nih.gov |

| Photochemistry | Photosensitizers or photocatalysts. | The ability to absorb UV light and transfer energy can be harnessed for specific chemical transformations. | taylorandfrancis.com |

Q & A

Basic: What are the recommended synthetic pathways for 3-Acetoxy-4'-butylbenzophenone, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves a multi-step process:

- Step 1 : Friedel-Crafts acylation of 4-butylbenzene with acetyl chloride to form 4'-butylacetophenone.

- Step 2 : Hydroxylation at the 3-position using catalytic mCPBA (meta-chloroperoxybenzoic acid) in dichloromethane, followed by acetylation with acetic anhydride .

- Key Variables : Temperature (>40°C improves acylation efficiency), solvent polarity (dichloromethane vs. THF), and stoichiometric ratios (1:1.5 for mCPBA:substrate minimizes side reactions). Yield optimization (70–85%) requires inert atmospheres and moisture control .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H NMR confirms substitution patterns (e.g., acetoxy proton at δ 2.3–2.5 ppm, butyl chain protons at δ 0.8–1.6 ppm). C NMR identifies carbonyl carbons (C=O at ~170 ppm) .

- LC-MS/MS : Quantifies purity and detects trace impurities (e.g., unreacted 4'-butylacetophenone) with a detection limit of 0.1 ng/mL .

- XRD : Resolves crystallographic data (bond angles, torsion) for structural validation, as seen in analogous methoxybenzophenones .

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation.

- Hydrolytic Sensitivity : The acetoxy group hydrolyzes in aqueous solutions (pH <5 or >9); use anhydrous solvents for long-term storage .

- Oxidative Stability : Susceptible to radical oxidation; add 0.1% BHT (butylated hydroxytoluene) as a stabilizer .

Advanced: What mechanistic insights explain the regioselectivity of 3-acetoxy substitution in this benzophenone derivative?

Methodological Answer:

Regioselectivity is governed by:

- Electronic Effects : Electron-donating butyl groups at the 4'-position activate the para position, while steric hindrance directs electrophilic attack to the 3-position.

- Computational Modeling : DFT studies show a 12 kcal/mol energy difference favoring 3-substitution over 2-substitution due to transition-state stabilization .

- Experimental Validation : Competitive reactions with isotopic labeling (e.g., O-acetoxy) confirm kinetic vs. thermodynamic control .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Contradiction Source : Discrepancies arise from solvent polarity (e.g., 25 mg/mL in DMSO vs. 5 mg/mL in ethanol).

- Resolution Strategy :

Advanced: What advanced analytical methods are suitable for studying its adsorption on environmental surfaces?

Methodological Answer:

- Microspectroscopic Imaging : Combines AFM (atomic force microscopy) and ToF-SIMS (time-of-flight secondary ion mass spectrometry) to map adsorption on silica or polymer surfaces .

- Isotherm Modeling : Langmuir/Freundlich models quantify adsorption capacity (e.g., 0.8 µmol/m on cellulose) .

- Environmental Relevance : Correlate with indoor air chemistry studies to assess human exposure risks .

Advanced: How can computational chemistry predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., acetonitrile vs. hexane) to predict reaction pathways.

- QSPR Models : Relate substituent effects (butyl chain length, acetoxy group) to redox potentials or pKa values .

- Validation : Cross-reference with experimental voltammetry (cyclic voltammetry) and UV-Vis spectra .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Process Optimization : Use flow chemistry to control residence time and reduce dimerization.

- Catalytic Systems : Replace Lewis acids (e.g., AlCl) with recyclable ionic liquids to minimize waste .

- In Situ Monitoring : PAT (process analytical technology) tools like FTIR track intermediate concentrations .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (OSHA Health Hazard Rating = 2 ).

- Ventilation : Use fume hoods to avoid inhalation (PBT/vPvB assessment: not applicable, but hydrolyzed products may be toxic ).

- Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: How can researchers design experiments to study its metabolic pathways in vitro?

Methodological Answer:

- Cell-Free Systems : Use liver microsomes (e.g., human CYP450 isoforms) to identify phase I metabolites.

- Analytical Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.